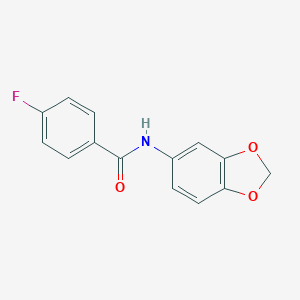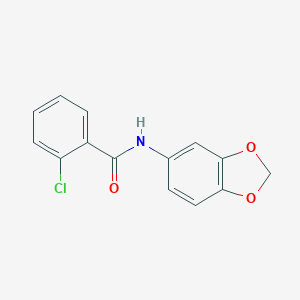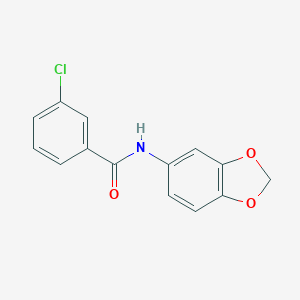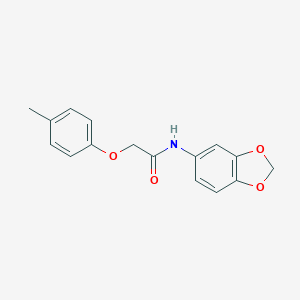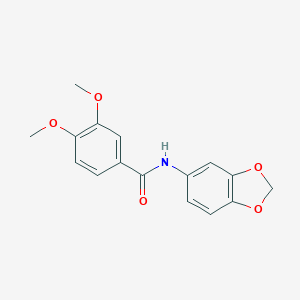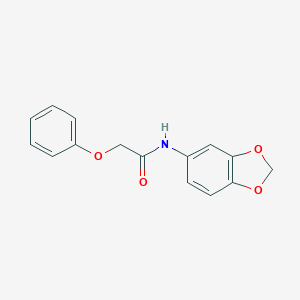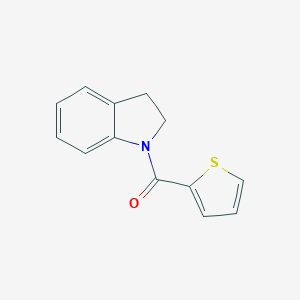
1-(2-噻吩羰基)吲哚啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Thienylcarbonyl)indoline is a heterocyclic compound belonging to the indoline family. It exhibits interesting biological properties and presents potential implications in various fields of research and industry. Indoline derivatives are significant due to their presence in natural products and drugs, playing a crucial role in cell biology .
科学研究应用
1-(2-Thienylcarbonyl)indoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
生化分析
Biochemical Properties
Indoline derivatives, such as 1-(2-Thienylcarbonyl)indoline, are known to interact with multiple receptors, which can be beneficial in developing new useful derivatives
Cellular Effects
The cellular effects of 1-(2-Thienylcarbonyl)indoline are not fully understood due to limited research. Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2-Thienylcarbonyl)indoline could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Thienylcarbonyl)indoline is not well-documented. Indoline derivatives are known to bind with high affinity to multiple receptors . This suggests that 1-(2-Thienylcarbonyl)indoline might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways that 1-(2-Thienylcarbonyl)indoline is involved in are not well-documented. Indole, a related compound, is known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 1-(2-Thienylcarbonyl)indoline could potentially be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Thienylcarbonyl)indoline can be synthesized through various methods. One common approach involves the reaction of indoline with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of 1-(2-Thienylcarbonyl)indoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反应分析
Types of Reactions: 1-(2-Thienylcarbonyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted indoline derivatives.
作用机制
The mechanism of action of 1-(2-Thienylcarbonyl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of inflammatory cytokines . The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
1-(2-Thienylcarbonyl)indole: Similar structure but with an indole ring instead of indoline.
2-(2-Thienylcarbonyl)indoline: Positional isomer with the thienylcarbonyl group at a different position.
1-(2-Furylcarbonyl)indoline: Similar structure but with a furan ring instead of thiophene
Uniqueness: 1-(2-Thienylcarbonyl)indoline is unique due to its specific combination of the indoline and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2,3-dihydroindol-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTAKECNNPRRSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

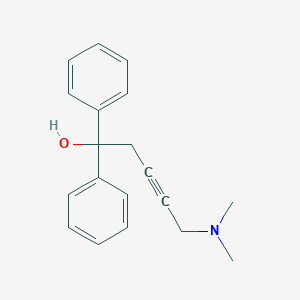
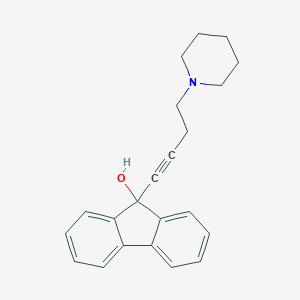
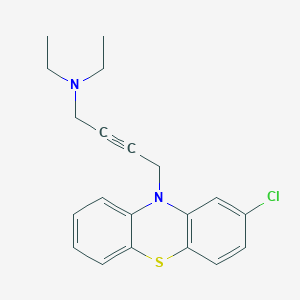

![2-Oxo-2-phenylethyl phenyl[(trifluoroacetyl)amino]acetate](/img/structure/B398424.png)
![4-chloro-N-{1-[(4-chloro-3-nitrophenyl)carbonyl]-2,2,6,6-tetramethylpiperidin-4-yl}-3-nitrobenzamide](/img/structure/B398426.png)
![5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B398428.png)
